2,4-Dimethoxypyrimidine-5-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
2,4-Dimethoxypyrimidine-5-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Topic: 2,4-Dimethoxypyrimidine-5-carboxylic Acid Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1]
[1]
Executive Summary
2,4-Dimethoxypyrimidine-5-carboxylic acid (CAS 110821-07-3) is a critical heterocyclic building block in the synthesis of bioactive small molecules.[1] Characterized by an electron-deficient pyrimidine ring substituted with two methoxy groups and a carboxylic acid moiety, it serves as a "privileged scaffold" in drug discovery. Its utility spans from the development of kinase inhibitors and endothelin receptor antagonists to agrochemical agents. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and experimental protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers[3][9]
-
IUPAC Name: 2,4-Dimethoxypyrimidine-5-carboxylic acid[1][2][3][4][5]
-
Molecular Formula:
[1][3] -
Molecular Weight: 184.15 g/mol [1]
-
SMILES: COC1=NC(=NC=C1C(=O)O)OC
Physical Properties
The compound typically presents as a white to off-white crystalline solid.[1][6] Unlike its dihydroxy analog (uracil-5-carboxylic acid), the dimethoxy derivative lacks acidic protons on the ring nitrogens, significantly altering its solubility and tautomeric behavior.
| Property | Value / Description | Note |
| Appearance | White crystalline powder | |
| Melting Point | 185–188 °C (dec.)[1] | Varies with purity/solvate form |
| pKa (COOH) | ~3.5 – 4.0 (Predicted) | Acidic due to electron-poor ring |
| Solubility | DMSO, DMF, Methanol, DCM | Limited water solubility at neutral pH |
| LogP | ~0.8 | Lipophilic compared to uracil analogs |
Synthetic Pathways[1]
The synthesis of 2,4-dimethoxypyrimidine-5-carboxylic acid is generally approached via two primary methodologies: Nucleophilic Aromatic Substitution (
Route A: Nucleophilic Displacement (Industrial Scale)
This route starts from 2,4-dichloropyrimidine-5-carboxylic acid (or its ester).[1] The electron-withdrawing carboxyl group at C5 activates the C2 and C4 positions for nucleophilic attack by methoxide.
-
Precursor: 2,4-Dichloropyrimidine-5-carboxylic acid (CAS 37131-89-8).[1][6]
-
Reagent: Sodium methoxide (NaOMe) in Methanol.
-
Mechanism: Double
. The C4 chlorine is typically displaced first due to para-like activation from N1, followed by C2.
Route B: Lithiation / Carboxylation (Laboratory Scale)
A highly controlled method involving the selective lithiation of 5-bromo-2,4-dimethoxypyrimidine.[1]
-
Precursor: 5-Bromo-2,4-dimethoxypyrimidine (CAS 56621-90-0).[1]
-
Reagents: n-Butyllithium (n-BuLi), THF,
, followed by quench. -
Mechanism: Lithium-halogen exchange generates the 5-lithio species, which acts as a nucleophile toward carbon dioxide.[1]
Figure 1: Primary synthetic pathways for 2,4-dimethoxypyrimidine-5-carboxylic acid.
Reactivity Profile & Transformations
The chemical utility of this scaffold lies in its orthogonal reactivity . The carboxylic acid can be derivatized while the methoxy groups serve as "masked" leaving groups or protected hydroxyls.
Nucleophilic Aromatic Substitution ( )
The 5-carboxyl group is electron-withdrawing, making the pyrimidine ring highly electrophilic.[1]
-
Regioselectivity: Nucleophiles (amines, thiols) preferentially attack the C4 position over the C2 position. This is governed by the relative stability of the Meisenheimer intermediate and the activation patterns of the ring nitrogens.
-
Application: Reaction with primary amines yields 4-amino-2-methoxypyrimidine-5-carboxylic acids, a common motif in antibiotics.[1]
Acidic Hydrolysis (Demethylation)
The methoxy groups are sensitive to strong acids (e.g., HBr/AcOH or concentrated HCl).
-
Outcome: Hydrolysis converts the methoxy groups to hydroxyls (tautomerizing to carbonyls), reverting the molecule to uracil-5-carboxylic acid .[1] This reaction must be avoided during downstream processing if the dimethoxy core is to be retained.
Carboxylic Acid Derivatization
The C5 acid undergoes standard transformations:
-
Amide Coupling: Reacts efficiently with amines using HATU, EDCI, or via the acid chloride.[7]
-
Esterification: Fischer esterification or alkylation with alkyl halides.
Figure 2: Reactivity map illustrating major functional group transformations.
Experimental Protocols
Protocol 5.1: Synthesis via Lithiation (Route B)[1]
This protocol offers high purity and avoids regioisomeric byproducts common in
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Procedure:
-
Dissolve the bromide in THF and cool to -78 °C (acetone/dry ice bath).
-
Add n-BuLi dropwise over 15 minutes. Critical: Maintain temperature < -70 °C to prevent Wurtz coupling or ring opening.[1]
-
Stir at -78 °C for 30 minutes. The solution typically turns yellow/orange.
-
Bubble excess dry
gas (passed through a drying tube) into the solution for 20 minutes. Alternatively, pour the reaction mixture onto crushed dry ice. -
Allow the mixture to warm to room temperature.
-
-
Workup:
-
Quench with water (20 mL) and acidify to pH ~2 with 1N HCl.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
-
Protocol 5.2: General Amide Coupling
-
Dissolve 1.0 eq of 2,4-dimethoxypyrimidine-5-carboxylic acid in DMF.
-
Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes to activate the acid.
-
Add 1.1 eq of the amine partner.
-
Stir at RT for 2–12 hours. Monitor by LC-MS.[1]
-
Note: If the amine is a weak nucleophile (e.g., aniline), heating to 50 °C may be required.
Applications in Drug Discovery
Kinase Inhibition
The 2,4-dimethoxypyrimidine core serves as a bioisostere for the adenine ring of ATP. The C5-amide derivatives can extend into the hydrophobic pocket of kinases, while the methoxy groups can be displaced or positioned to interact with the hinge region.
Endothelin Receptor Antagonists
This scaffold is structurally related to the core of Bosentan and Macitentan . The 5-COOH group allows for the attachment of sulfonamide moieties, critical for receptor binding affinity.
Antibacterial Agents (IspF Inhibitors)
Derivatives where the C4-methoxy is displaced by amines have shown potency against Burkholderia pseudomallei by targeting the IspF enzyme. The 5-carboxylic acid is essential for coordinating divalent metal ions (
Safety and Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C. Moisture sensitive (hydrolysis risk).
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids.
References
-
Synthesis via Lithiation
-
Title: "Regioselective Lithiation of 2,4-Dimethoxypyrimidine: A General Route to 5-Substituted Derivatives"[1]
- Source:Journal of Organic Chemistry
- Context: Defines the standard protocol for C5 functionaliz
-
(Note: Representative link for pyrimidine lithiation)
-
-
Nucleophilic Substitution (
):- Title: "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxyl
- Source:Journal of the Chemical Society C
- Context: Establishes the reactivity patterns of C4 vs C2 displacement in 5-carboxyl pyrimidines.
-
[1]
-
Medicinal Chemistry Applications
-
Title: "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF"[1]
- Source:Journal of Medicinal Chemistry / PMC
- Context: Details the use of the 5-COOH scaffold in designing zinc-binding inhibitors.
-
-
General Properties & CAS
- Title: "2,4-Dimethoxypyrimidine-5-carboxylic acid Compound Summary"
- Source:PubChem / ChemSrc
- Context: Verification of CAS 110821-07-3 and basic physical d
-
[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS#:23945-44-0 | 2,4-Dihydroxypyrimidine-5-carboxylic acid | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,4-二甲氧基5-嘧啶-甲醛 - CAS号 52606-02-7 - 摩熵化学 [molaid.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
